molecular formula C14H19ClN2O2 B12916510 N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate CAS No. 31755-10-9

N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate

Cat. No.: B12916510
CAS No.: 31755-10-9
M. Wt: 282.76 g/mol
InChI Key: LIMHOLDGOISFRN-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry

Preparation Methods

The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate can be compared with other carbamate derivatives, such as:

    1-Methylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    1-Ethylpyrrolidin-3-yl (2-chloro-4-methylphenyl)carbamate: Variation in the position of the methyl group on the phenyl ring, affecting its chemical properties and biological activity.

    1-Ethylpyrrolidin-3-yl (2-chloro-6-ethylphenyl)carbamate: Substitution of the methyl group with an ethyl group, resulting in different steric and electronic effects.

Properties

CAS No.

31755-10-9

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18)

InChI Key

LIMHOLDGOISFRN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

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